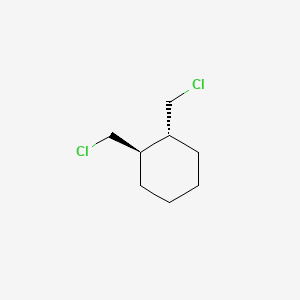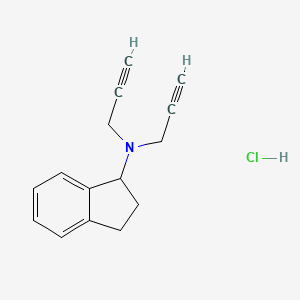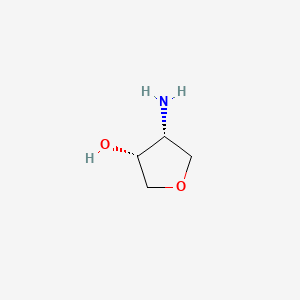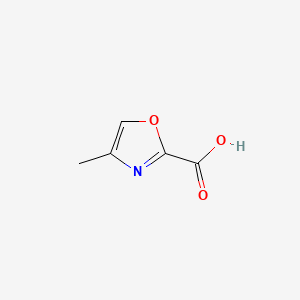
β-D-Fructopyranose 1-Sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
β-D-Fructopyranose 1-Sulfamate, also known as Topiramate, is a sulfamate-substituted monosaccharide derived from fructose . It is classified as a small molecule and is used for proteomics research .
Synthesis Analysis
Topiramate is classified as a sulfamate-substituted monosaccharide derived from fructose . It was discovered by chance when attempts were made to formulate a novel antidiabetic drug .Molecular Structure Analysis
The molecular formula of β-D-Fructopyranose 1-Sulfamate is C6H13NO8S. It is structurally distinct from all anticonvulsants .Chemical Reactions Analysis
Topiramate has been analyzed by FTIR–UATR spectroscopy, UV–Vis spectroscopy, and thermogravimetry to evaluate the thermal behavior and possible interactions between compounds .Physical And Chemical Properties Analysis
The average molecular weight of β-D-Fructopyranose 1-Sulfamate is 259.23 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, including β-D-Fructopyranose 1-Sulfamate derivatives, play a crucial role in the development of a wide range of inhibitors targeting various enzymes and receptors. These inhibitors have applications in treating bacterial infections, cancer, glaucoma, and Alzheimer’s disease, showcasing the versatility of sulfonamide-based compounds in medical research and drug development (Gulcin & Taslimi, 2018).
Inulin-Type Fructans and Cancer Risk Reduction
Research has demonstrated that inulin-type fructans, which share a structural similarity with β-D-Fructopyranose 1-Sulfamate, exhibit anticarcinogenic properties, particularly in reducing colon cancer risk. The fermentation products of these fructans in the gut have been shown to inhibit tumor growth and metastasis, highlighting the potential of such compounds in cancer prevention and therapy (Pool-Zobel, 2005).
(In)organic Anions as Carbonic Anhydrase Inhibitors
β-D-Fructopyranose 1-Sulfamate, due to its sulfamate functionality, is part of the broader class of compounds that serve as inhibitors of carbonic anhydrases. These enzymes are pivotal in various physiological processes, including respiration, CO2 transport, and pH balance. Inhibitors based on sulfamate derivatives have been explored for their therapeutic potential in managing conditions like glaucoma and edema, underscoring the importance of these compounds in targeting enzyme activity for medical applications (De Simone & Supuran, 2012).
Antioxidant Activity Analysis
The methodologies for determining antioxidant activity, which are crucial in evaluating the protective effects of compounds like β-D-Fructopyranose 1-Sulfamate, have been extensively reviewed. These compounds, by virtue of their structural characteristics, might contribute to the antioxidant capacity of various systems, thereby offering potential benefits in mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Sulfa Drugs and Medicinal Chemistry
Sulfamide derivatives, closely related to β-D-Fructopyranose 1-Sulfamate, have been reviewed for their role in medicinal chemistry. These compounds, by substituting for sulfonamide or sulfamate functionalities, have found applications across a broad spectrum of therapeutic areas, further illustrating the chemical versatility and potential of sulfamate-based compounds in drug discovery and development (Reitz, Smith, & Parker, 2009).
properties
CAS RN |
106881-42-9 |
|---|---|
Product Name |
β-D-Fructopyranose 1-Sulfamate |
Molecular Formula |
C6H13NO8S |
Molecular Weight |
259.229 |
IUPAC Name |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
InChI Key |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



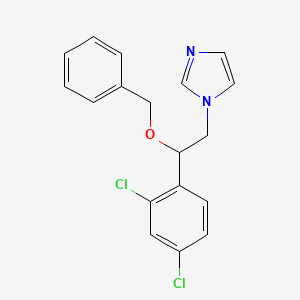
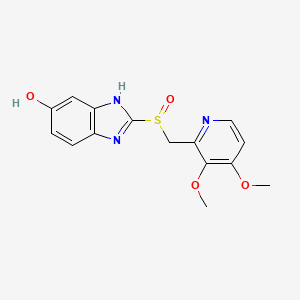
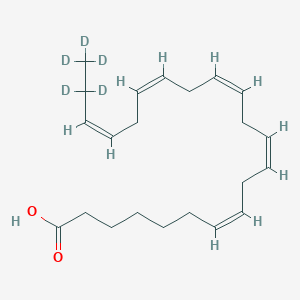
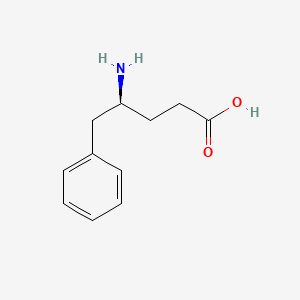
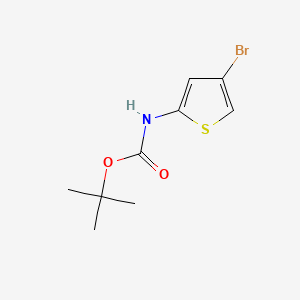
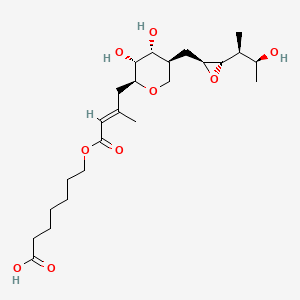
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)
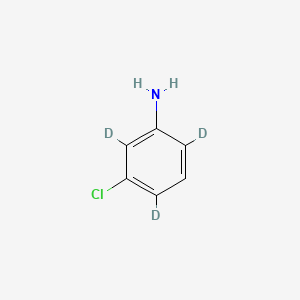
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)
